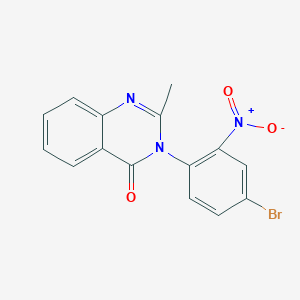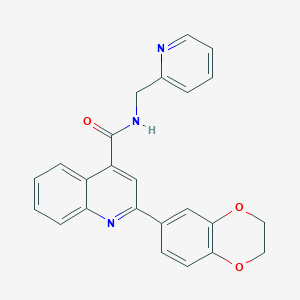
3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of chloro, fluoro, and methyl substituents on its benzothiophene core, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated aromatic compound.
Introduction of Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using reagents such as chlorine gas or fluorine-containing compounds.
Amidation Reaction: The final step involves the amidation of the benzothiophene core with 2-fluoro-5-methylphenylamine under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide
- 3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxylic acid
- 3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-thiol
Uniqueness
The unique combination of chloro, fluoro, and methyl substituents on the benzothiophene core distinguishes This compound from other similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C16H10ClF2NOS |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H10ClF2NOS/c1-8-5-6-9(18)11(7-8)20-16(21)15-14(17)13-10(19)3-2-4-12(13)22-15/h2-7H,1H3,(H,20,21) |
InChI Key |
VSPJRTCAXXNPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11121210.png)
![2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11121216.png)
![5-(furan-2-yl)-1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121228.png)
![(5Z)-5-[(2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121229.png)
)carboxamide](/img/structure/B11121237.png)
![4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B11121245.png)
![N-(4-ethoxyphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B11121253.png)
![3-allyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11121255.png)
![methyl [(3Z)-2-oxo-3-(2-{[(pyridin-3-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11121265.png)
![1-(4-Chlorophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121266.png)

![5-{(Z)-1-[4-(isopentyloxy)-3-methoxyphenyl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B11121284.png)

![N'-[(E)-(5-iodofuran-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11121286.png)
